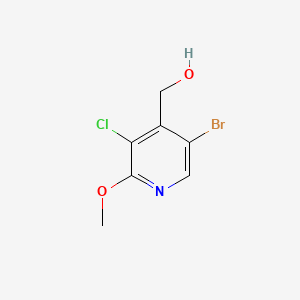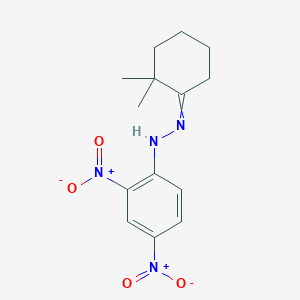
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine group attached to a cyclohexylidene ring and a dinitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2,2-dimethylcyclohexanone with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further stabilized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The molecular pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazone: A closely related compound with similar structural features.
2,4-Dinitrophenylhydrazine: A simpler compound that shares the dinitrophenylhydrazine moiety.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different substituents.
Uniqueness
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to its specific combination of a cyclohexylidene ring and a dinitrophenylhydrazine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5212-74-8 |
|---|---|
Molekularformel |
C14H18N4O4 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
N-[(2,2-dimethylcyclohexylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-14(2)8-4-3-5-13(14)16-15-11-7-6-10(17(19)20)9-12(11)18(21)22/h6-7,9,15H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
QNGFTWVAGYFSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



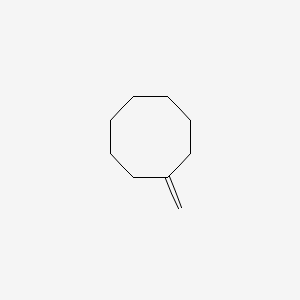
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

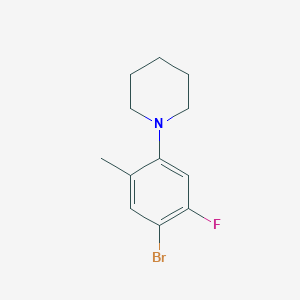

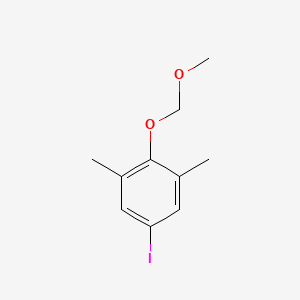
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)



